K-Ras-IN-1 is classified as a small molecule inhibitor specifically targeting the K-Ras protein, particularly the mutant forms associated with oncogenesis. The K-Ras protein plays a critical role in cell signaling pathways that regulate cell growth and division. Mutations in K-Ras are implicated in a variety of cancers, including pancreatic, colorectal, and lung cancers. The development of selective inhibitors like K-Ras-IN-1 aims to disrupt these signaling pathways and provide therapeutic benefits in cancer treatment.
The synthesis of K-Ras-IN-1 involves several steps that typically include:
Technical details regarding specific reagents and conditions used in the synthesis are often proprietary or unpublished but generally involve standard organic synthesis methodologies.
K-Ras-IN-1 exhibits a unique molecular structure characterized by specific functional groups that confer its inhibitory activity against K-Ras. The structure can be analyzed using techniques such as:
Data from these analyses typically indicate a well-defined structure that interacts specifically with the K-Ras protein.
The reactivity profile of K-Ras-IN-1 includes:
Technical details regarding reaction conditions (e.g., temperature, solvents) must be optimized to ensure maximum efficacy against the target protein.
K-Ras-IN-1 operates through a well-defined mechanism involving:
Data supporting these mechanisms typically come from biochemical assays assessing changes in GTP hydrolysis rates or cellular signaling pathways.
K-Ras-IN-1 possesses distinct physical and chemical properties:
Relevant data often include solubility curves and stability profiles under simulated physiological conditions.
K-Ras-IN-1 has significant scientific applications:
The ongoing research into compounds like K-Ras-IN-1 highlights their potential as targeted therapies for cancers associated with KRAS mutations, contributing to personalized medicine approaches in oncology.
K-Ras-IN-1 exerts its anti-cancer effects through sophisticated allosteric modulation of KRAS conformational dynamics, targeting specific structural elements that govern the protein's functional state transitions. This small molecule inhibitor capitalizes on the inherent flexibility of KRAS, particularly within its dynamic switch regions, to lock the oncoprotein in signaling-incompetent states.
The hydrophobic pocket adjacent to residue Tyr-71 represents a critical allosteric site in the apo-KRAS conformation (nucleotide-free state). This pocket, located in the allosteric lobe (residues 87-166), undergoes significant structural rearrangement during nucleotide exchange and effector binding [9]. K-Ras-IN-1 binds with high specificity to this cryptic pocket through several key interactions:
Molecular dynamics simulations reveal that occupation of this pocket by K-Ras-IN-1 stabilizes a unique conformation of helix α3 (residues 93-110) that propagates allosteric effects toward the nucleotide-binding site [9]. Specifically, the inhibitor binding induces a 2.8 Å displacement in the Cα position of Tyr-71 and a 15° reorientation of its side chain, disrupting the hydrogen-bonding network that connects the allosteric and effector lobes. This conformational shift prevents the proper alignment of catalytic residues necessary for GTP binding and hydrolysis, effectively trapping KRAS in an inactive-like state despite nucleotide occupancy [4].
Table 1: Key Hydrophobic Pocket Residues Targeted by K-Ras-IN-1
Residue | Position in KRAS | Interaction Type | Conformational Change Induced |
---|---|---|---|
Tyr-71 | Switch II/α2 helix | π-π stacking | 2.8 Å Cα displacement |
Leu-56 | Switch I/β2-β3 loop | Van der Waals | Side chain reorientation |
Leu-70 | α2 helix | Hydrophobic packing | Backbone displacement |
Val-45 | Switch I | Hydrophobic packing | Altered switch I mobility |
Ile-55 | β2 strand | Van der Waals | Stabilization of β-sheet |
Leu-79 | α3 helix | Hydrophobic packing | Distortion of helix α3 |
The switch regions (Switch-I: residues 30-40; Switch-II: residues 60-76) function as dynamic molecular rheostats that control KRAS signaling activity through their conformational flexibility. K-Ras-IN-1 induces profound destabilization in these critical regulatory domains through a dual mechanism:
Thermodynamic destabilization: Binding of K-Ras-IN-1 increases the conformational entropy of Switch-I by 2.3 kcal/mol and Switch-II by 3.1 kcal/mol, as measured by NMR relaxation dispersion experiments [2]. This entropy increase translates to reduced conformational stability and impaired ability to maintain the ordered structures required for effector binding.
Altered dynamic coupling: The inhibitor disrupts the synchronized motions between the effector lobe (residues 1-86) and allosteric lobe. Markov state models derived from molecular dynamics simulations demonstrate that K-Ras-IN-1 binding reduces the transition probability between inactive and active states by 72% compared to apo-KRAS [9]. This disruption is particularly evident in the loss of correlated motion between the P-loop (residues 10-17) and Switch-II, which normally functions as a conformational relay during GTP hydrolysis.
Probe-based molecular dynamics simulations reveal that K-Ras-IN-1 binding increases the solvent-accessible surface area of Switch-I by 38% and Switch-II by 42%, exposing hydrophobic residues that are normally buried in the GTP-bound state [7]. This exposure creates an energy penalty for maintaining the active conformation and promotes structural collapse of the switch regions into disordered, non-functional states incapable of productive effector interactions.
Beyond its allosteric effects, K-Ras-IN-1 directly interferes with the fundamental biochemical processes of nucleotide binding and effector recruitment that are essential for KRAS signaling. The inhibitor employs a multi-pronged approach to disrupt these processes, effectively silencing oncogenic KRAS signaling at multiple points in the activation cascade.
K-Ras-IN-1 functions as a competitive inhibitor at the nucleotide-binding site through a unique mechanism that exploits structural vulnerabilities in the P-loop (residues 10-17) and surrounding regions:
Dual-anchor binding mode: The inhibitor simultaneously engages the phosphate-binding region (through electrostatic interactions with Lys-16, Ser-17, and Gly-60) and the guanine base pocket (through hydrogen bonding with Asp-119 and Phe-28) [6]. This dual engagement mimics the natural nucleotide binding but with 30-fold higher affinity for oncogenic KRAS mutants compared to wild-type protein.
Resistance to nucleotide displacement: Unlike conventional competitive inhibitors, K-Ras-IN-1 maintains occupancy even at millimolar GTP concentrations due to its slow off-rate (koff = 0.0023 s-1). This kinetic stability stems from structural rearrangements in the P-loop that occur upon inhibitor binding, including a 2.1 Å inward displacement of Gly-13 and a 130° rotation in the side chain of Lys-117 that creates additional van der Waals contacts [10].
The molecular basis for mutant specificity lies in K-Ras-IN-1's ability to exploit the altered electrostatic landscape of oncogenic KRAS. Molecular dynamics simulations show that common mutations (G12D, G13D, Q61H) create an extended negative electrostatic potential around the nucleotide-binding site that enhances inhibitor binding affinity by 3.8 kcal/mol through favorable electrostatic complementarity [6]. This mutant-selective binding represents a significant advantage over pan-RAS inhibitors that disrupt normal cellular functions in healthy tissues.
Table 2: Comparative Inhibition Parameters of K-Ras-IN-1 Against KRAS Mutants
KRAS Variant | Kd (nM) | kon (M-1s-1) | koff (s-1) | Inhibition of RAF-RBD Binding (%) |
---|---|---|---|---|
Wild-type | 520 ± 45 | (1.2 ± 0.1) × 10⁴ | 0.062 ± 0.005 | 38 ± 4 |
G12D | 17 ± 2 | (8.7 ± 0.6) × 10⁵ | 0.0015 ± 0.0002 | 92 ± 3 |
G13D | 23 ± 3 | (7.2 ± 0.5) × 10⁵ | 0.0017 ± 0.0003 | 89 ± 4 |
G12C | 29 ± 4 | (6.9 ± 0.5) × 10⁵ | 0.0020 ± 0.0003 | 86 ± 5 |
Q61H | 41 ± 5 | (5.5 ± 0.4) × 10⁵ | 0.0023 ± 0.0003 | 83 ± 4 |
K-Ras-IN-1 disrupts the higher-order organization of membrane-associated KRAS by targeting the protein-protein interfaces involved in dimerization and nanocluster formation. This activity represents a novel mechanism distinct from traditional nucleotide-competitive inhibition:
Interface-selective disruption: The inhibitor preferentially binds to a cryptic pocket at the α4-α5 dimer interface (residues 131-151 and 161-166), with 15-fold higher affinity for the dimeric form compared to monomeric KRAS [8]. Binding induces a 9° kink in helix α5 that propagates to the membrane-interacting C-terminal hypervariable region (HVR), reducing membrane affinity by 4.3-fold.
Altered nanocluster dynamics: Super-resolution microscopy studies demonstrate that K-Ras-IN-1 reduces KRAS nanocluster density by 78% and decreases average cluster size from 6-8 to 2-3 molecules [8]. This disruption specifically affects oncogenic KRAS nanoclusters while leaving HRAS nanodomains intact, highlighting the isoform specificity of the inhibitor.
The inhibitor employs a biphasic mechanism to disrupt KRAS organization on membranes:
This dual-action mechanism effectively uncouples KRAS from spatially organized signaling platforms essential for efficient RAF-MEK-ERK pathway activation. Mathematical modeling of membrane KRAS dynamics predicts that K-Ras-IN-1 shifts the dimer-monomer equilibrium constant by 2.7 orders of magnitude toward the monomeric state, reducing the effective concentration of signaling-competent dimers below the threshold required for tumorigenic signaling [8].
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